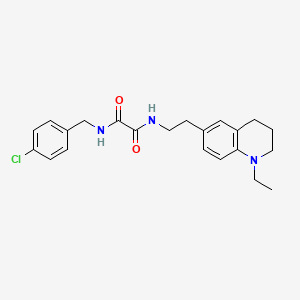
N1-(4-chlorobenzyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-chlorobenzyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H26ClN3O2 and its molecular weight is 399.92. The purity is usually 95%.
BenchChem offers high-quality N1-(4-chlorobenzyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-chlorobenzyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Catalytic Activity
The synthesis and characterization of chloro-bridged dinickel complexes and bis-ligated mononickel(II) complexes derived from N-(5,6,7-trihydroquinolin-8-ylidene)nitroarylamine ligands have shown high activities for ethylene polymerization. The presence of heterocyclic impurities, such as tetrahydrofuran (THF) and pyridine, negatively influences the catalytic behavior, highlighting the compound's sensitivity to solvent purity in polymerization processes (Liping Zhang et al., 2011).
Rotational Isomerism
Research into N-(1,2-Dihydro-2-oxoquinolin-1-yl)-N-(1-methylallyl)-4-chlorobenzenesulphenamide, a related compound, has demonstrated the phenomenon of restricted rotation around the N–N bond, indicating the potential for exploring conformational isomerism within similar chemical structures (R. S. Atkinson et al., 1979).
Antimicrobial Agents
A study on the synthesis and characterization of new quinazolines as potential antimicrobial agents revealed that these compounds exhibit significant antibacterial and antifungal activities against various pathogens, suggesting a possible application for N1-(4-chlorobenzyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide in developing novel antimicrobial treatments (N. Desai et al., 2007).
Sleep-Wake Modulation
The study on the blockade of orexin-1 receptors attenuates orexin-2 receptor antagonism-induced sleep promotion in rats. This research suggests a role for compounds affecting orexin receptors in sleep-wake regulation, providing insight into potential therapeutic applications for sleep disorders (C. Dugovic et al., 2009).
Isoquinoline Ring Synthesis
Research detailing a new synthesis of the isoquinoline ring via cyclopalladation of ethyl N-methyl-N-(3,4-methylenedioxy)benzylglycinate, followed by insertion reaction and cyclisation, demonstrates the versatility of N1-(4-chlorobenzyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide in synthesizing complex heterocyclic structures (N. Barr et al., 1983).
Propiedades
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O2/c1-2-26-13-3-4-18-14-16(7-10-20(18)26)11-12-24-21(27)22(28)25-15-17-5-8-19(23)9-6-17/h5-10,14H,2-4,11-13,15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBCNBWMCKBNPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorobenzyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2913573.png)
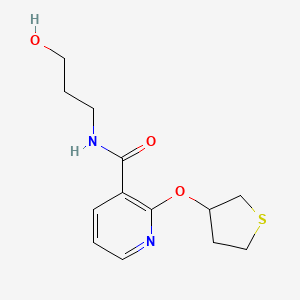
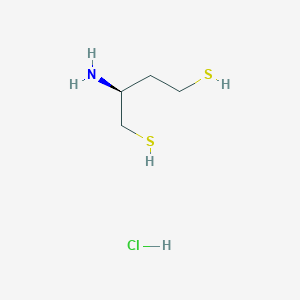
![N-[2-({2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-8-yl}formamido)ethyl]acetamide](/img/structure/B2913579.png)
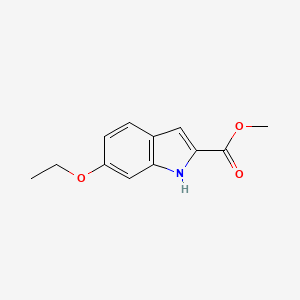
![5-[(2-chlorophenoxy)methyl]-N-prop-2-enylfuran-2-carboxamide](/img/structure/B2913581.png)
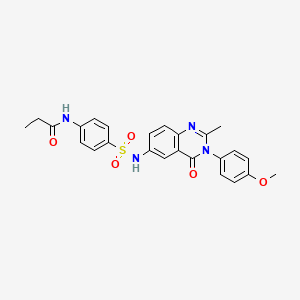
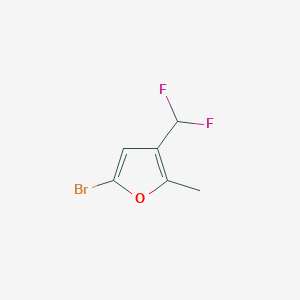
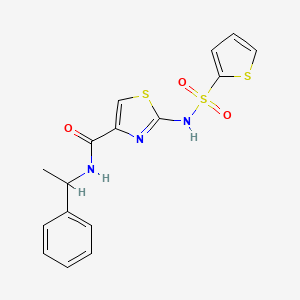
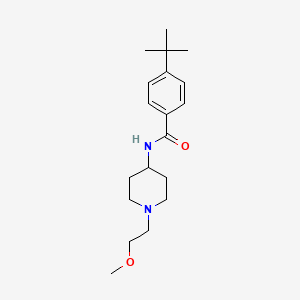
![Methyl 3-[6-(furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2913591.png)
![3,5-dimethyl-1-phenyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole](/img/structure/B2913592.png)
![N-(3,4-Dimethylphenyl)-1-[(prop-2-enoylamino)methyl]cyclopentane-1-carboxamide](/img/structure/B2913594.png)
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2913595.png)